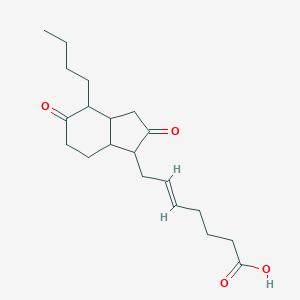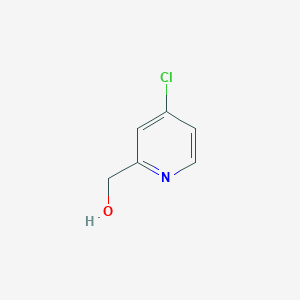
(4-Chloropyridin-2-yl)methanol
Übersicht
Beschreibung
Synthesis Analysis
The biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system has been demonstrated as a green, economic, and efficient method. Using recombinant Escherichia coli as a whole-cell catalyst in a water-cyclohexane system, this approach facilitates the in situ accumulation of substrate/product, improving substrate tolerance while reducing product inhibition and toxicity. The system's efficiency is highlighted by a significant reduction in reaction time compared to traditional methods, achieving yields of >99% with high enantiomeric excess in a much shorter duration (Chen et al., 2021).
Molecular Structure Analysis
Crystal and molecular structure analysis of closely related chloropyridinyl compounds reveals detailed geometrical parameters, such as bond lengths, angles, and crystal packing, contributing to the understanding of (4-Chloropyridin-2-yl)methanol's structural features. For instance, a study on a similar compound showed it crystallizes in the monoclinic space group, providing insights into intermolecular interactions and hydrogen bonding patterns that could influence the reactivity and stability of (4-Chloropyridin-2-yl)methanol analogs (Lakshminarayana et al., 2009).
Chemical Reactions and Properties
Research into related chloropyridinyl methanol derivatives includes studies on their reactivity patterns, especially focusing on nucleophilic substitution reactions that are pertinent to the synthesis and functionalization of (4-Chloropyridin-2-yl)methanol. These studies provide a foundation for understanding the chemical behavior and potential applications of these compounds in synthesis and industry (Coppens et al., 2010).
Physical Properties Analysis
Investigations into the physical properties of chloropyridinyl methanol compounds, including solubility, crystal structure, and thermal stability, are crucial for their application in material science and organic synthesis. The stability and solubility of these compounds in various solvents can significantly affect their utility in diverse chemical reactions and processes (Levterov et al., 2018).
Chemical Properties Analysis
The chemical properties of (4-Chloropyridin-2-yl)methanol, such as reactivity with different reagents, potential for substitution reactions, and participation in catalytic cycles, are inferred from detailed studies on similar chloropyridinyl compounds. These studies reveal the nuances of electronic effects, steric hindrance, and other factors that influence the chemical behavior of chloropyridinyl methanols (Sung et al., 2009).
Wissenschaftliche Forschungsanwendungen
Study of Chemical Interactions : It is used to study the interaction between chloro derivatives of pyridine and nitrobenzene with molar piperidine in methanol (Coppens et al., 2010).
Reaction Rate Measurement : The compound is utilized for measuring the rates of reaction of chloropyridine N-oxides towards piperidine in methanol (Coppens et al., 2010).
Synthesis of Pyrrolin-2-ones : It provides access to methoxy or dimethoxy-4-methyl-3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones, useful in chemical synthesis (Bellesia et al., 2001).
Biocatalytic Synthesis : It is utilized in the biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol, offering a green and efficient synthesis method (Chen et al., 2021).
Synthesis of Aryl(piperidine)methanols : It is used in the synthesis of various aryl(piperidine)methanols, carbinols, and ketones, important in research and industrial applications (Ágai et al., 2004).
Insight into Molecular Properties : It is involved in theoretical studies of condensation reactions, providing insights into molecular properties and energy conversions (Arsene et al., 2022).
Catalytic Oligomerization : Ni(micro-Cl)(pyridin-2-yl)methanol has been synthesized and applied in the catalytic oligomerization of ethylene (Kermagoret & Braunstein, 2008).
Mycobacterium tuberculosis Research : It is a breakdown product of isonicotinic acid hydrazide by Mycobacterium tuberculosis BCG, relevant in medical research (Youatt, 1961).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-chloropyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-5-1-2-8-6(3-5)4-9/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAIOHHGRGSGGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376780 | |
| Record name | (4-chloropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloropyridin-2-yl)methanol | |
CAS RN |
63071-10-3 | |
| Record name | (4-chloropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-chloropyridin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

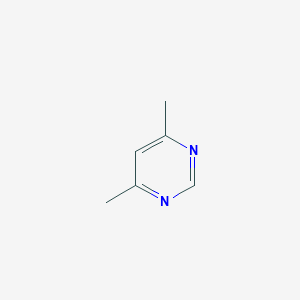
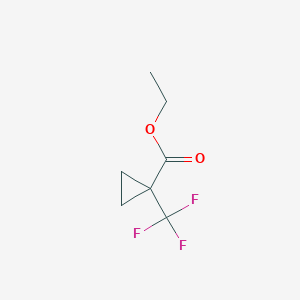
![5,6,12,13-Tetrachloro-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene](/img/structure/B31168.png)
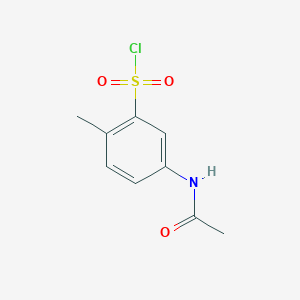
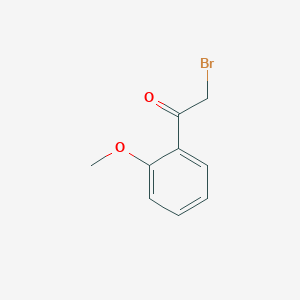
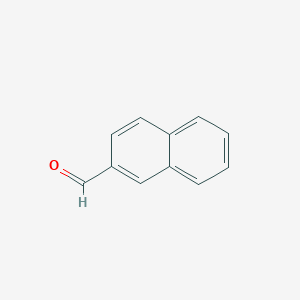
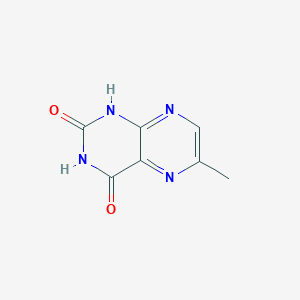
![2-[[5-(2,6-Dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid](/img/structure/B31177.png)
![Dimethyl 4-(2-chlorophenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B31180.png)
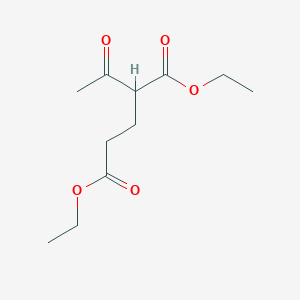
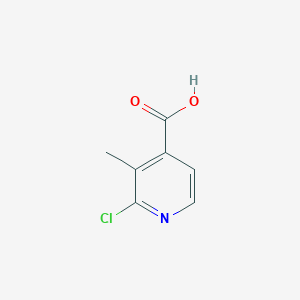
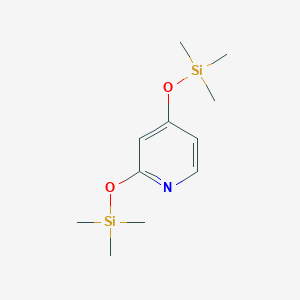
![(6S)-6-Methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one](/img/structure/B31198.png)
